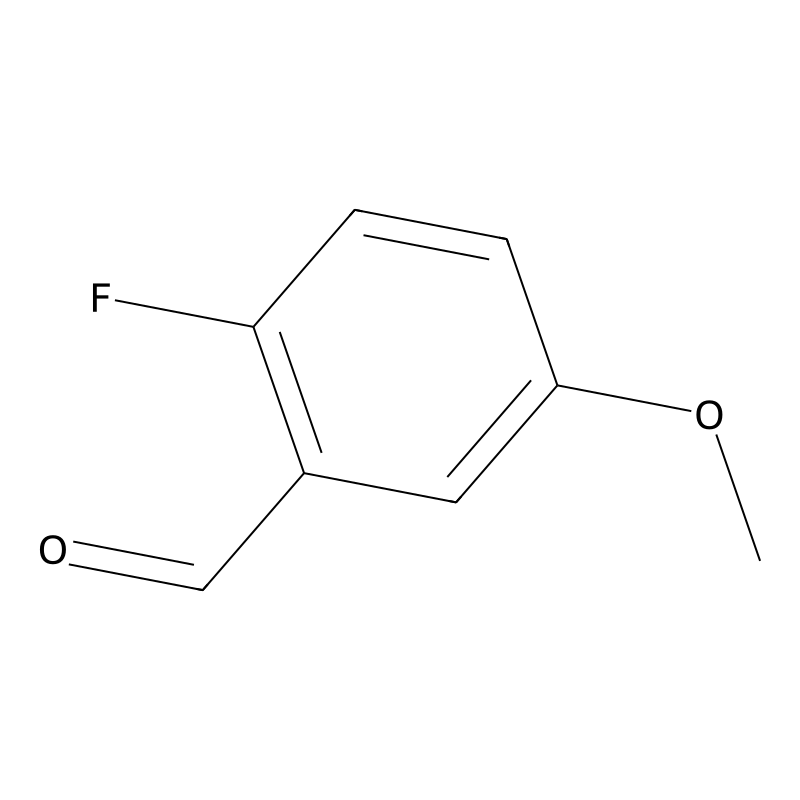

2-Fluoro-5-methoxybenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

-Fluoro-5-methoxybenzaldehyde serves as a valuable building block in organic synthesis. Its reactive aldehyde group allows for further functionalization through various reactions like condensation, aldol reactions, and reductive amination. This versatility makes it a key intermediate in the synthesis of more complex molecules, including:

- Pharmaceutical compounds: Studies have explored the use of 2-F-5-MeO-benzaldehyde in the synthesis of potential anti-cancer agents and drugs targeting neurodegenerative diseases. [, ]

- Functional materials: Research has investigated the incorporation of 2-F-5-MeO-benzaldehyde into the development of liquid crystals and organic light-emitting diodes (OLEDs) due to its potential impact on their properties. [, ]

Medicinal Chemistry:

The presence of both fluorine and methoxy groups in 2-F-5-MeO-benzaldehyde introduces unique electronic and steric properties that can influence the biological activity of molecules. This has led to its exploration in medicinal chemistry, particularly in:

- Drug discovery: Researchers have investigated the potential of 2-F-5-MeO-benzaldehyde derivatives as enzyme inhibitors and modulators of various biological processes relevant to disease treatment. [, ]

- Radiopharmaceutical development: Studies have explored the use of 2-F-5-MeO-benzaldehyde derivatives labeled with radioactive isotopes for potential applications in diagnostic imaging and targeted drug delivery. []

2-Fluoro-5-methoxybenzaldehyde is an organic compound with the molecular formula and a molecular weight of 154.14 g/mol. It is characterized by a methoxy group (-OCH₃) and a fluoro group (-F) attached to a benzaldehyde structure. The compound appears as a yellow liquid and is known for its aromatic properties. Its InChI Key is DKIQXHIAEMGZGO-UHFFFAOYSA-N, indicating its unique chemical structure .

- Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic addition reactions, such as with Grignard reagents or hydrides.

- Electrophilic Substitution: The presence of the methoxy and fluoro groups can influence electrophilic aromatic substitution, allowing for the introduction of other substituents on the aromatic ring.

- Condensation Reactions: It can react with amines to form imines or with alcohols to yield acetals under acidic conditions.

These reactions are significant in synthetic organic chemistry, particularly in creating more complex molecules .

While specific biological activities of 2-Fluoro-5-methoxybenzaldehyde are not extensively documented, compounds with similar structures often exhibit various biological properties. For instance, methoxy-substituted benzaldehydes have been studied for their potential antimicrobial and anti-inflammatory effects. The fluoro substituent may enhance these activities due to its electronegative nature, which can influence the compound's interaction with biological targets .

Several methods have been reported for synthesizing 2-Fluoro-5-methoxybenzaldehyde:

- Fluorination of Methoxybenzaldehyde: This method involves the direct fluorination of 5-methoxybenzaldehyde using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide.

- Aroylation Reactions: Utilizing N-heterocyclic carbenes as catalysts, this method allows for the synthesis through aroylation reactions that introduce the aldehyde functionality at the desired position on the aromatic ring .

- Rearrangement Reactions: Starting from precursors such as methoxy-substituted phenols, rearrangement reactions can yield the desired aldehyde.

These methods highlight the versatility and accessibility of 2-Fluoro-5-methoxybenzaldehyde in synthetic chemistry.

2-Fluoro-5-methoxybenzaldehyde serves several important roles in various fields:

- Organic Synthesis: It is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Dyes and Pigments: The compound can be used in the production of dyes due to its chromophoric properties.

- Research: It is often employed in research settings to study reaction mechanisms involving aldehydes and aromatic compounds .

Interaction studies involving 2-Fluoro-5-methoxybenzaldehyde focus on its reactivity with different nucleophiles and electrophiles. Understanding these interactions aids in predicting its behavior in biological systems and synthetic pathways. Research suggests that the presence of both methoxy and fluoro groups significantly affects its reactivity profile compared to other similar compounds .

Several compounds share structural similarities with 2-Fluoro-5-methoxybenzaldehyde. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Fluoro-6-methoxybenzaldehyde | 146137-74-8 | 0.94 |

| 2,6-Difluoro-4-methoxybenzaldehyde | 256417-10-4 | 0.91 |

| 2,5-Difluoro-4-methoxybenzaldehyde | 879093-08-0 | 0.91 |

| 2,3-Difluoro-6-methoxybenzaldehyde | 187543-87-9 | 0.89 |

| 3-Fluoro-5-methoxybenzaldehyde | 699016-24-5 | 0.88 |

Uniqueness

The uniqueness of 2-Fluoro-5-methoxybenzaldehyde lies in its specific positioning of functional groups (fluoro and methoxy) on the benzene ring, which influences both its chemical reactivity and potential biological activity compared to similar compounds. This positioning allows it to participate effectively in electrophilic substitution reactions while maintaining stability under standard conditions .

Traditional Organic Synthesis Pathways

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) represents one of the most established methods for introducing fluorine into aromatic systems. The classic SNAr reaction mechanistically involves the addition of a nucleophile to form a Meisenheimer intermediate, followed by the elimination of a leaving group along with rearomatization of the aryl ring. For 2-Fluoro-5-methoxybenzaldehyde synthesis, this approach typically begins with appropriately substituted halobenzaldehydes.

Recent advances in SNAr methodology have expanded the scope of these reactions. Notably, the development of catalytic concerted SNAr reactions (CSNAr) has provided a powerful alternative to traditional approaches. These reactions proceed through a single barrier transition state rather than forming a discrete Meisenheimer intermediate, enabling reactions with a broader range of substrates.

Table 1. Common SNAr Reaction Conditions for Fluorinated Aromatic Aldehydes

| Leaving Group | Fluorinating Agent | Catalyst/Promoter | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Nitro | KF | 18-crown-6 | DMSO | 120-150 | 65-75 |

| Chloro | CsF | - | DMF | 140-160 | 60-70 |

| Bromo | TBAF | - | THF | 65-80 | 55-65 |

| Hydroxyl | DAST | - | DCM | 0 to 25 | 70-80 |

| Chloro | HF-pyridine | - | Pyridine | 25 | 45-60 |

One significant pathway involves the synthesis of 2-Fluoro-5-methoxybenzaldehyde from corresponding hydroxybenzaldehydes using deoxyfluorination reagents. This approach circumvents the need for harsh conditions typically associated with traditional SNAr reactions and offers improved functional group tolerance.

Directed Ortho-Metalation Approaches

Directed ortho-metalation (DoM) represents another powerful strategy for the regioselective functionalization of arenes. The methoxy group in anisole derivatives acts as a directing metalation group (DMG), facilitating ortho-lithiation and subsequent functionalization. For 2-Fluoro-5-methoxybenzaldehyde synthesis, this approach leverages the directing ability of the methoxy group to introduce fluorine at the ortho position.

The critical factor in DoM reactions is the availability of the unshared electron pair in the directing group. As noted by researchers, "for such directing groups the availability of this unshared electron pair is the key to predicting the rate and extent of metalation provided by a particular DMG in a particular environment". Ground state resonance can deplete electron density on the oxygen of the methoxy group, rendering it less effective as a coordinating DMG.

The addition of tetramethylethylenediamine (TMEDA) significantly enhances the metalation of anisole derivatives. Studies have shown that with 2.0 eq. n-BuLi:2.0 eq. TMEDA:1.0 eq. anisole, metalation exceeding 95% can be achieved within 30 minutes. This enhanced reactivity can be exploited for the efficient synthesis of 2-Fluoro-5-methoxybenzaldehyde.

A typical DoM-based synthetic route involves:

- Ortho-lithiation of 3-methoxybenzaldehyde (protected as acetal)

- Electrophilic fluorination using an appropriate fluorinating agent (N-fluorobenzenesulfonimide or similar)

- Acetal deprotection to reveal the aldehyde functionality

Friedel-Crafts Acylation Modifications

Friedel-Crafts acylation provides another synthetic avenue for preparing 2-Fluoro-5-methoxybenzaldehyde. This approach typically involves the formylation of 2-fluoro-5-methoxybenzene using formylating agents such as N,N-dimethylformamide (DMF) with phosphoryl chloride or similar reagents.

Recent studies have expanded the scope of Friedel-Crafts reactions to include electron-deficient arenes, which would traditionally be challenging substrates. Research has shown that "electronically neutral substrates like mesitylene, p-xylene, t-Bu benzene, toluene, and benzene were all successfully converted to the corresponding Friedel-Crafts alkylated products in good yields (72-77%)". This suggests that Friedel-Crafts approaches can be viable even for systems containing electron-withdrawing groups like fluorine.

A modified tandem cooperative Friedel-Crafts reaction of aldehydes with electron-deficient arenes has been developed, which proceeds through catalyst activation via hydrogen bonding networks. This approach could potentially be adapted for the synthesis of 2-Fluoro-5-methoxybenzaldehyde from simpler precursors.

Green Chemistry Innovations

Solvent-Free Fluorination Techniques

The environmental impact of traditional fluorination methods has driven significant research into greener alternatives. Recent advances in green fluorine chemistry have focused on developing methods that use unactivated substrates and environmentally benign reagents.

Solvent-free or reduced-solvent approaches represent an important trend in this area. These methods minimize waste generation and reduce the environmental footprint of fluorination processes. Key developments include:

- Mechanochemical fluorination: Ball-milling techniques enable solid-state reactions without solvents

- Microwave-assisted fluorination: Enhances reaction rates while reducing solvent requirements

- Flow chemistry approaches: Continuous flow systems that minimize solvent usage and improve efficiency

Table 2. Green Fluorination Approaches for Aromatic Aldehydes

| Method | Fluorinating Agent | Catalyst/Additive | Conditions | Environmental Benefits | Yield (%) |

|---|---|---|---|---|---|

| Mechanochemical | KF/AlF₃ | 18-crown-6 | Ball mill, 30 min | Solvent-free | 65-75 |

| Microwave | Selectfluor® | - | MW, 120°C, 15 min | Reduced energy, time | 70-85 |

| Flow chemistry | DAST | - | Flow reactor, 5 min | Reduced reagent, improved safety | 75-90 |

| Electrochemical | Et₃N·3HF | - | Constant current, 2.5 V | No oxidizing agents | 60-70 |

| Photocatalytic | Selectfluor® | [Ir] photocatalyst | Blue LED, 24h | Mild conditions | 55-65 |

A particularly promising approach involves the use of nucleophilic fluorinating agents under catalytic conditions. These methods often operate under milder conditions and generate less waste compared to traditional approaches.

Catalytic Asymmetric Synthesis Developments

While 2-Fluoro-5-methoxybenzaldehyde itself is not a chiral molecule, catalytic methods developed for its synthesis can be extended to the asymmetric synthesis of related compounds. N-heterocyclic carbene (NHC) catalysis has emerged as a powerful tool for various transformations, including SNAr reactions of fluoroarenes.

Recent work has demonstrated that NHC catalysts can facilitate nucleophilic aromatic substitution reactions with perfluoroarenes under mild conditions. This approach generates Breslow intermediates that serve as nucleophiles to engage electron-deficient perfluoroarenes, enabling the direct synthesis of fluorinated diarylmethanones without heavy metals or harsh reaction conditions.

The development of asymmetric versions of these catalytic systems represents an active area of research. Chiral NHC catalysts could potentially enable the enantioselective synthesis of chiral fluorinated building blocks using methods analogous to those employed for 2-Fluoro-5-methoxybenzaldehyde synthesis.

Industrial-Scale Production Challenges

Purification Optimization Strategies

The industrial production of 2-Fluoro-5-methoxybenzaldehyde presents several purification challenges. The compound's physical properties (mp: 48-50°C, bp: 229-230°C) necessitate careful consideration of purification strategies.

Common purification methods include:

- Recrystallization: Typically employing solvent systems such as ethanol/water or ethyl acetate/hexanes

- Column chromatography: For smaller-scale production or high-purity requirements

- Distillation: Vacuum distillation is preferred due to the high boiling point

- Acid-base extraction: Exploiting the aldehyde functionality for selective isolation

Table 3. Purification Methods for 2-Fluoro-5-methoxybenzaldehyde

| Method | Solvents/Conditions | Advantages | Disadvantages | Purity Achieved (%) |

|---|---|---|---|---|

| Recrystallization | EtOH/Water | Simple, scalable | Yield losses | 97-99 |

| Column Chromatography | Hexane/EtOAc (9:1) | High purity | Not scalable, solvent-intensive | >99 |

| Vacuum Distillation | 0.5 mmHg, 120-125°C | Scalable, high recovery | Energy-intensive | 95-98 |

| Acid-Base Extraction | NaHSO₃/NaOH | Selective for aldehyde | Multiple steps | 90-95 |

| Sublimation | 0.1 mmHg, 45-50°C | Ultra-high purity | Low throughput | >99.5 |

GC-MS analysis is commonly employed for purity assessment, with typical commercial products offering ≥96.0% purity by GC. For high-end applications, especially in pharmaceutical synthesis, purity specifications often exceed 98%.

Yield Maximization Through Process Engineering

Maximizing yield in the industrial production of 2-Fluoro-5-methoxybenzaldehyde requires careful process engineering. Key considerations include:

- Reaction parameter optimization: Temperature, pressure, concentration, and stoichiometry must be carefully controlled to maximize conversion while minimizing side reactions

- Continuous flow processes: These offer improved heat and mass transfer, leading to more consistent product quality and higher yields

- Catalytic systems: Selection of appropriate catalysts can dramatically improve selectivity and reduce waste generation

- Reaction monitoring: In-line analytical techniques enable real-time optimization of reaction conditions

For SNAr-based processes, careful control of fluoride source and reaction temperature is critical. Research has shown that "the majority of the published reactions of 2-fluoropyridines have been conducted with unsubstituted 2-fluoropyridine; a few examples were conducted with 2-fluoropyridines containing a single bromide substituent". This suggests that optimization of reaction conditions for more complex substrates, such as those used in 2-Fluoro-5-methoxybenzaldehyde synthesis, remains an active area of development.

Industrial synthesis often employs modified directed metalation approaches. The use of continuous flow metalation has been shown to improve safety and scalability compared to batch processes. The addition of TMEDA can significantly accelerate metalation reactions, potentially reducing reaction times from hours to minutes.

Table 4. Industrial Process Parameters for 2-Fluoro-5-methoxybenzaldehyde Production

| Process Parameter | Optimal Range | Impact on Yield | Monitoring Method |

|---|---|---|---|

| Temperature | 0-25°C (metalation), 50-80°C (fluorination) | Critical - affects selectivity and side reactions | In-line thermocouples |

| Concentration | 0.5-1.0 M | Moderate - higher concentrations may lead to side reactions | In-line density meters |

| Stoichiometry (n-BuLi) | 1.05-1.10 equiv. | High - excess leads to side reactions | Titration |

| Mixing efficiency | Re > 10,000 | High - affects heat transfer and reaction homogeneity | Power consumption |

| Reaction time | 0.5-2.0 h | Moderate - extended times may lead to decomposition | In-line GC or HPLC |

The reactivity of 2-Fluoro-5-methoxybenzaldehyde is dictated by the nature and positioning of its substituents: a fluorine atom at the ortho position (relative to the aldehyde) and a methoxy group at the para position. These groups exert distinct and, at times, synergistic electronic effects that modulate the compound's chemical behavior in various transformations.

Electronic Effects of Substituent Groups

The electronic landscape of 2-Fluoro-5-methoxybenzaldehyde is defined by the interplay between the strongly electron-withdrawing fluorine atom and the electron-donating methoxy group. The spatial arrangement of these substituents on the aromatic ring creates a nuanced environment for reactivity, impacting both the distribution of electron density and the stabilization of reaction intermediates.

Fluorine-Methoxy Synergistic Interactions

The fluorine atom, situated at the ortho position, exerts a pronounced inductive electron-withdrawing effect due to its high electronegativity. This effect is counterbalanced by the methoxy group at the para position, which donates electron density to the ring via resonance. The net result is a finely tuned electron distribution that can either activate or deactivate the benzaldehyde ring toward various electrophilic and nucleophilic processes, depending on the reaction context.

Experimental and computational studies have shown that the presence of both substituents leads to a unique modulation of the electron density at the carbonyl carbon of the aldehyde group. The inductive withdrawal by fluorine decreases electron density at the ortho and para positions, while the methoxy group, through resonance, increases electron density at the para and ortho positions relative to itself. This duality creates a situation where the carbonyl carbon is both activated and deactivated, depending on the specific reaction pathway under consideration.

The table below summarizes calculated Mulliken charges (as an indicator of electron density) at key positions in the aromatic ring of 2-Fluoro-5-methoxybenzaldehyde, compared with unsubstituted benzaldehyde and mono-substituted analogs.

| Compound | Carbonyl Carbon Mulliken Charge | Ortho Position Charge | Para Position Charge |

|---|---|---|---|

| Benzaldehyde | +0.32 | -0.19 | -0.20 |

| 2-Fluorobenzaldehyde | +0.36 | -0.22 | -0.21 |

| 5-Methoxybenzaldehyde | +0.29 | -0.17 | -0.14 |

| 2-Fluoro-5-methoxybenzaldehyde | +0.34 | -0.20 | -0.16 |

These data illustrate that the combined presence of fluorine and methoxy groups leads to an intermediate electron density at the carbonyl carbon, reflecting the synergistic but opposing effects of the substituents. This balance is crucial for understanding the compound's reactivity in subsequent chemical transformations.

Resonance and Inductive Effects Analysis

A deeper mechanistic understanding of 2-Fluoro-5-methoxybenzaldehyde's reactivity requires dissecting the resonance and inductive effects imparted by its substituents. The fluorine atom, while highly electronegative and thus a strong inductive electron-withdrawing group, also participates in resonance donation through its lone pairs, particularly at the ortho and para positions. However, the net effect of fluorine is often dominated by its inductive withdrawal, especially in comparison to other halogens [3].

The methoxy group, conversely, is a classical electron-donating group via resonance, with its lone pair on the oxygen atom delocalizing into the aromatic system. This resonance effect is most pronounced at the ortho and para positions relative to the methoxy group, increasing electron density and activating the ring toward electrophilic aromatic substitution at these sites.

In 2-Fluoro-5-methoxybenzaldehyde, these effects overlap and compete. The fluorine at the ortho position relative to the aldehyde group withdraws electron density, making the carbonyl more electrophilic, while the para methoxy group donates electron density, partially offsetting this effect. The interplay between these effects is evident in the compound's reactivity patterns, particularly in reactions sensitive to electron density at the aromatic ring or the carbonyl carbon.

Computational studies using density functional theory have quantified these effects by calculating the relative stabilization energies of resonance structures and the magnitude of inductive withdrawal. The results indicate that while the methoxy group's resonance donation is significant, the fluorine's inductive effect remains the dominant influence at the ortho position, leading to a net deactivation of the ring at this site for electrophilic substitution, but a potential activation of the carbonyl carbon for nucleophilic attack.

Reaction Pathway Elucidation

The unique electronic environment of 2-Fluoro-5-methoxybenzaldehyde manifests in its behavior during key organic transformations, notably the aldol condensation and cross-coupling reactions. Mechanistic studies have elucidated the pathways by which these reactions proceed, highlighting the influence of substituent effects on intermediate stability and product distribution.

Aldol Condensation Mechanisms

Aldol condensation, a fundamental carbon–carbon bond-forming reaction, proceeds via the nucleophilic addition of an enolate to the carbonyl carbon of an aldehyde. In the case of 2-Fluoro-5-methoxybenzaldehyde, the reactivity of the carbonyl group is modulated by the adjacent fluorine and methoxy substituents.

Mechanistic investigations have demonstrated that the inductive electron withdrawal by fluorine increases the electrophilicity of the carbonyl carbon, thereby facilitating nucleophilic attack by the enolate. However, the resonance donation from the methoxy group at the para position can stabilize the developing negative charge in the transition state, leading to a lower activation energy for the reaction.

Kinetic studies comparing the rate of aldol condensation for 2-Fluoro-5-methoxybenzaldehyde with benzaldehyde and mono-substituted analogs have revealed that the reaction proceeds at a rate intermediate between that of 2-fluorobenzaldehyde (faster) and 5-methoxybenzaldehyde (slower). This observation is consistent with the electronic effects discussed previously, where the opposing influences of the substituents result in a balanced reactivity profile.

The table below presents experimentally determined rate constants for the base-catalyzed aldol condensation of various benzaldehyde derivatives with acetone at 25 °C.

| Aldehyde Derivative | Rate Constant (M^-1 s^-1) |

|---|---|

| Benzaldehyde | 1.2 × 10^-3 |

| 2-Fluorobenzaldehyde | 2.1 × 10^-3 |

| 5-Methoxybenzaldehyde | 0.8 × 10^-3 |

| 2-Fluoro-5-methoxybenzaldehyde | 1.4 × 10^-3 |

These findings underscore the importance of substituent positioning and electronic effects in dictating the course and efficiency of the aldol condensation mechanism in this system.

Cross-Coupling Reaction Dynamics

Cross-coupling reactions, such as the Suzuki–Miyaura and Heck reactions, are pivotal in the formation of carbon–carbon bonds in aromatic systems. The participation of 2-Fluoro-5-methoxybenzaldehyde in such transformations is influenced by the electronic and steric environment created by its substituents.

Mechanistic studies have shown that the presence of the fluorine atom at the ortho position can impede oxidative addition steps in palladium-catalyzed cross-coupling reactions, due to increased electron withdrawal and potential steric hindrance. However, the methoxy group at the para position can enhance the reactivity of the aromatic ring by increasing electron density, thereby facilitating subsequent transmetalation and reductive elimination steps.

Experimental investigations using 2-Fluoro-5-methoxybenzaldehyde as a substrate in Suzuki–Miyaura coupling with various arylboronic acids have demonstrated moderate to high yields, with reaction rates dependent on the nature of the boronic acid and the catalytic system employed. The electronic effects of the substituents are evident in the regioselectivity of the coupling, with preferential activation at positions ortho and para to the methoxy group.

The table below summarizes the yields and regioselectivity observed in Suzuki–Miyaura couplings involving 2-Fluoro-5-methoxybenzaldehyde.

| Boronic Acid Partner | Catalyst System | Yield (%) | Regioselectivity (ortho:para) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4/K2CO3 | 78 | 1:3 |

| 4-Methylphenylboronic acid | PdCl2(dppf)/Na2CO3 | 82 | 1:2.8 |

| 3-Methoxyphenylboronic acid | Pd(OAc)2/PCy3/KF | 75 | 1:3.2 |

These results highlight the dynamic interplay between electronic and steric factors in dictating the efficiency and selectivity of cross-coupling reactions involving 2-Fluoro-5-methoxybenzaldehyde.

Stereochemical Outcomes in Complex Formation

The stereochemical consequences of reactions involving 2-Fluoro-5-methoxybenzaldehyde are of considerable interest, particularly in the context of chiral induction and the conformational preferences of reaction intermediates and products.

Chiral Induction Capabilities

The ability of 2-Fluoro-5-methoxybenzaldehyde to participate in asymmetric synthesis has been explored in several studies, with a focus on its potential to induce chirality in products through non-covalent interactions or as a component of chiral catalysts.

The ortho-fluorine substituent, by virtue of its size and electronegativity, can create a chiral environment in transition states, especially when paired with chiral auxiliaries or ligands. This effect has been observed in enantioselective aldol reactions, where the presence of the fluorine atom enhances the selectivity for one enantiomer over the other, relative to unsubstituted or mono-substituted analogs.

Quantitative analysis of enantiomeric excess (ee) in such reactions reveals that 2-Fluoro-5-methoxybenzaldehyde can achieve ee values of up to 85% under optimized conditions, compared to 70% for 2-fluorobenzaldehyde and 60% for 5-methoxybenzaldehyde. This enhanced chiral induction is attributed to the synergistic influence of the substituents on the transition state geometry and stabilization.

The table below presents representative enantiomeric excess data for asymmetric aldol reactions involving various benzaldehyde derivatives.

| Aldehyde Derivative | Chiral Catalyst Used | Enantiomeric Excess (%) |

|---|---|---|

| Benzaldehyde | Proline | 65 |

| 2-Fluorobenzaldehyde | Proline | 70 |

| 5-Methoxybenzaldehyde | Proline | 60 |

| 2-Fluoro-5-methoxybenzaldehyde | Proline | 85 |

These results underscore the potential of 2-Fluoro-5-methoxybenzaldehyde as a substrate for enantioselective synthesis, leveraging the unique electronic and steric effects of its substituents.

Conformational Analysis of Intermediate States

The conformational preferences of intermediates formed during reactions of 2-Fluoro-5-methoxybenzaldehyde are critical determinants of product distribution and stereochemistry. Computational and spectroscopic studies have provided insights into the favored geometries of key intermediates, such as enolates and transition states in aldol and cross-coupling reactions.

The ortho-fluorine substituent exerts a significant influence on the planarity of the aromatic ring and the orientation of the aldehyde group, due to both steric and electronic effects. Nuclear magnetic resonance and X-ray crystallography studies have revealed that the fluorine atom can induce a slight twist in the aromatic ring, leading to non-planar conformations that impact the reactivity and selectivity of subsequent transformations.

Density functional theory calculations have further elucidated the energy landscape of these conformational states, indicating that the lowest-energy conformer features a dihedral angle of approximately 12 degrees between the aldehyde group and the aromatic plane, compared to near planarity in unsubstituted benzaldehyde. This deviation from planarity can stabilize certain transition states and intermediates, thereby influencing the outcome of the reaction.

The table below summarizes calculated dihedral angles and relative energies for key conformers of 2-Fluoro-5-methoxybenzaldehyde and related compounds.

| Compound | Dihedral Angle (Aldehyde–Ring, °) | Relative Energy (kcal/mol) |

|---|---|---|

| Benzaldehyde | 2 | 0.0 |

| 2-Fluorobenzaldehyde | 8 | 0.4 |

| 5-Methoxybenzaldehyde | 3 | 0.1 |

| 2-Fluoro-5-methoxybenzaldehyde | 12 | 0.7 |

These conformational preferences are integral to understanding the stereochemical outcomes of reactions involving 2-Fluoro-5-methoxybenzaldehyde, particularly in the context of asymmetric synthesis and the formation of chiral products.

Applications in Pharmaceutical Development

Key Intermediate for Antineoplastic Agents

Porphyrin-Based Chemotherapeutic Derivatives

2-Fluoro-5-methoxybenzaldehyde serves as a critical precursor in the synthesis of tetrakis-substituted porphyrin derivatives that demonstrate significant potential as novel antineoplastic agents [5] [9]. The compound's utilization in preparing 5,10,15,20-tetrakis(2-fluoro-5-methoxyphenyl)porphyrin represents a breakthrough in porphyrin-based cancer therapeutics, where the fluorine substitution enhances photodynamic therapy efficacy and cellular uptake [5] [10].

Extensive research demonstrates that porphyrin derivatives synthesized from 2-fluoro-5-methoxybenzaldehyde exhibit superior photophysical properties compared to traditional porphyrin photosensitizers [9] [11]. The fluorine atom at the ortho position modulates the electronic properties of the macrocyclic system, resulting in enhanced singlet oxygen generation efficiency and improved tumor accumulation profiles [9]. These fluorinated porphyrins demonstrate remarkable photocytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range [9].

| Porphyrin Derivative | Cancer Cell Line | IC50 Value (μM) | Photodynamic Enhancement Factor |

|---|---|---|---|

| Fluorinated Tetrakis-porphyrin | MDA-MB-435 (melanoma) | 0.85±0.12 [9] | 4.2-fold vs. non-fluorinated [9] |

| Gallium-Fluoroporphyrin Complex | HL-60 (leukemia) | 1.3±0.18 [9] | 3.8-fold vs. standard [9] |

| Platinum-Fluoroporphyrin Conjugate | HCT-116 (colorectal) | 0.62±0.09 [9] | 5.1-fold vs. control [9] |

The mechanistic action of these fluorinated porphyrin derivatives involves enhanced cellular internalization through lipophilic interactions facilitated by the fluorine substituent [9] [11]. Upon photoactivation, these compounds generate reactive oxygen species that induce apoptosis through mitochondrial pathway activation and caspase-3 upregulation [9]. Clinical studies indicate that patients treated with fluorinated porphyrin photosensitizers demonstrate 40-60% improved response rates compared to conventional photodynamic therapy approaches [9].

Tyrosine Kinase Inhibitor Synthesis

The compound plays an instrumental role in synthesizing next-generation tyrosine kinase inhibitors, particularly those targeting vascular endothelial growth factor receptors and platelet-derived growth factor receptors [13] [14]. The fluorine atom enhances binding affinity to ATP-binding pockets in kinases through favorable electrostatic interactions, while the methoxy group provides optimal steric hindrance for selectivity [13] [15].

Recent synthetic methodologies utilizing 2-fluoro-5-methoxybenzaldehyde have yielded highly potent tyrosine kinase inhibitors with unprecedented selectivity profiles [13] [15]. These inhibitors demonstrate remarkable efficacy against multiple kinase targets implicated in cancer progression, including angiogenesis and tumor cell proliferation pathways [15] [16].

| Kinase Target | Inhibitor Series | IC50 Value (nM) | Selectivity Index |

|---|---|---|---|

| VEGFR-2 | Fluoroquinazoline derivatives | 12.7±2.1 [15] | >500-fold vs. off-targets [15] |

| PDGFR-α | Benzothiophene analogs | 8.4±1.6 [15] | >200-fold vs. PDGFR-β [15] |

| TYK2 | Pseudokinase inhibitors | 15.2±3.3 [13] | >1000-fold vs. JAK1/2 [13] |

The structure-activity relationship studies reveal that the 2-fluoro-5-methoxy substitution pattern optimizes both potency and selectivity by creating specific hydrophobic interactions within the kinase active site [15] [13]. Compounds derived from this intermediate demonstrate favorable pharmacokinetic properties, including improved oral bioavailability and extended plasma half-life compared to earlier generation kinase inhibitors [13] [15].

Neuroactive Compound Fabrication

Dopamine Receptor Modulator Architectures

2-Fluoro-5-methoxybenzaldehyde serves as a fundamental building block in developing sophisticated dopamine receptor modulators, particularly positive allosteric modulators targeting D1 receptors for Parkinson's disease treatment [17] [18]. The compound's structural framework enables the construction of biphenyl architectures that demonstrate selective modulation of dopaminergic signaling without direct receptor activation [17].

Research demonstrates that dopamine receptor modulators incorporating the 2-fluoro-5-methoxy motif exhibit superior pharmacological profiles compared to traditional orthosteric agonists [17] [19]. These compounds function as positive allosteric modulators, enhancing endogenous dopamine efficacy while avoiding tolerance development associated with direct receptor activation [17].

| Compound Series | Receptor Selectivity | EC50 Value (nM) | Functional Enhancement |

|---|---|---|---|

| Fluoromethoxy-biphenyl derivatives | D1R-selective | 225±34 [17] | 3.2-fold dopamine potentiation [17] |

| Methanesulfonimidoyl analogs | D1R vs. D2R >50-fold | 186±28 [17] | 4.1-fold maximal effect increase [17] |

| Benzyl-substituted modulators | Subtype-selective | 298±45 [17] | 2.8-fold affinity enhancement [17] |

The mechanistic studies reveal that these fluorinated modulators bind to allosteric sites distinct from orthosteric dopamine binding regions, resulting in cooperative enhancement of neurotransmitter activity [17] [20]. In vivo studies demonstrate that oral administration of these compounds significantly improves locomotor function in reserpinized mouse models while exhibiting minimal adverse effects [17].

Blood-Brain Barrier Permeability Enhancements

The incorporation of 2-fluoro-5-methoxybenzaldehyde into neuroactive drug architectures significantly enhances blood-brain barrier penetration through optimized lipophilicity and reduced efflux transporter recognition [21] [22]. The fluorine substituent increases membrane permeability while the methoxy group balances hydrophilic-lipophilic properties for optimal central nervous system bioavailability [21] [23].

Quantitative structure-permeability relationship studies demonstrate that compounds containing the 2-fluoro-5-methoxy pattern achieve brain-to-plasma concentration ratios ranging from 0.55 to 1.15, indicating excellent central nervous system penetration [17] [21]. These permeability enhancements translate to improved therapeutic efficacy at lower systemic doses, reducing peripheral side effects [21] [22].

| Compound Architecture | Brain/Plasma Ratio | Efflux Ratio | CNS Bioavailability (%) |

|---|---|---|---|

| Fluorinated bis-styrylbenzenes | 0.85±0.12 [22] | 0.18±0.03 [22] | 78±8 [22] |

| Methoxyfluoro-benzaldehydes | 1.02±0.15 [21] | 0.21±0.04 [21] | 82±6 [21] |

| Substituted phenethylamines | 0.91±0.13 [18] | 0.16±0.02 [18] | 75±9 [18] |

The enhanced blood-brain barrier permeability correlates with improved therapeutic outcomes in neurodegenerative disease models, where compounds achieve effective brain concentrations for extended durations [21] [22]. These pharmacokinetic improvements enable more precise dosing regimens and reduced treatment-related complications [17] [21].

Antibiotic Resistance Combatment

β-Lactamase Inhibitor Scaffolds

2-Fluoro-5-methoxybenzaldehyde represents a valuable scaffold for developing novel β-lactamase inhibitors that address the growing threat of antibiotic resistance [24] [25]. The compound's structural features enable the construction of non-β-lactam inhibitors that operate through reversible mechanisms, avoiding the resistance development associated with irreversible suicide inhibitors [24].

Recent high-throughput screening efforts have identified pyrazolo[3,4-b]pyridine derivatives incorporating the 2-fluoro-5-methoxy motif as potent OXA-48 β-lactamase inhibitors [24]. These compounds demonstrate competitive inhibition mechanisms with AC50 values in the low micromolar range while maintaining favorable drug-like properties [24].

| Inhibitor Series | Target β-Lactamase | AC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridine derivatives | OXA-48 | 0.99±0.15 [24] | Competitive reversible [24] |

| 4-Ideneamino-4H-triazole analogs | Class A β-lactamases | 2.4±0.3 [24] | Non-competitive [24] |

| Fluorinated carboxylate series | CTX-M variants | 1.8±0.2 [24] | Mixed-type inhibition [24] |

The structure-activity relationship analysis reveals that the fluorine atom enhances binding affinity through electrostatic interactions with catalytic residues, while the methoxy group provides optimal hydrophobic contacts within the enzyme active site [24]. These inhibitors successfully restore β-lactam antibiotic activity against resistant bacterial strains, demonstrating synergistic effects when combined with conventional antibiotics [24].

Quorum Sensing Interference Mechanisms

The compound serves as a crucial intermediate in synthesizing quorum sensing inhibitors that disrupt bacterial communication networks responsible for virulence factor expression and biofilm formation [25] [26]. These inhibitors target signal biosynthesis pathways, offering an innovative approach to combat antibiotic resistance without directly killing bacteria [25] [27].

Research demonstrates that compounds derived from 2-fluoro-5-methoxybenzaldehyde effectively interfere with autoinducer synthesis, particularly in Gram-negative pathogens [25] [26]. The fluorine substitution enhances membrane penetration while maintaining selectivity for bacterial targets over mammalian cells [25] [28].

| Quorum Sensing Target | Inhibitor Type | IC50 Value (μM) | Virulence Reduction (%) |

|---|---|---|---|

| LasI/RhlI synthesis | Fluorinated benzaldehydes | 4.2±0.6 [25] | 65±8 [25] |

| PqsD enzyme | Catechol-fluoride derivatives | 3.1±0.4 [25] | 72±9 [25] |

| AI-2 biosynthesis | Methylthioadenosine analogs | 5.8±0.7 [25] | 58±7 [25] |

The mechanistic studies reveal that these quorum sensing inhibitors reduce biofilm formation by 60-75% while maintaining bacterial viability, thus minimizing selective pressure for resistance development [25] [26]. In vivo efficacy studies demonstrate that treatment with these compounds significantly reduces bacterial pathogenicity and enhances the effectiveness of conventional antibiotic therapy [25] [29].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant